molecular formula C15H16O2 B088622 4-Methoxy-2-(1-phenylethyl)phenol CAS No. 10446-37-4

4-Methoxy-2-(1-phenylethyl)phenol

Cat. No. B088622
CAS RN: 10446-37-4
M. Wt: 228.29 g/mol
InChI Key: GLWMODYFMRXYBI-UHFFFAOYSA-N
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Description

4-Methoxy-2-(1-phenylethyl)phenol is a chemical compound with the molecular formula C15H16O2 . It has an average mass of 228.286 Da and a monoisotopic mass of 228.115036 Da .


Molecular Structure Analysis

The molecular structure of 4-Methoxy-2-(1-phenylethyl)phenol consists of a phenol group with a methoxy group and a phenylethyl group attached .


Chemical Reactions Analysis

Phenols, including 4-Methoxy-2-(1-phenylethyl)phenol, are highly reactive substrates for electrophilic halogenation, nitration, sulfonation, and Friedel–Crafts reactions . Oxidation of a phenol yields a 2,5-cyclohexadiene-1,4-dione, or quinone .

Scientific Research Applications

  • Non-Linear Optical Material : "4-Methoxy-2-(1-phenylethyl)phenol" derivatives have been studied for their potential as non-linear optical materials. Spectroscopic investigations and density functional theory (DFT) have shown that these compounds exhibit favorable properties, such as thermal stability and significant non-linear optical activity, making them suitable for optical applications (Hijas et al., 2018).

  • Molecular Docking and Quantum Chemical Calculations : These compounds have been subject to molecular docking and quantum chemical calculations to understand their structural and spectroscopic properties. Such studies are essential for designing molecules with specific biological or chemical activities (Viji et al., 2020).

  • Anticancer Activity : Research on "4-Methoxy-2-(1-phenylethyl)phenol" derivatives has explored their potential in cancer treatment. One study examined the anticancer activity of a specific derivative in inhibiting T47D breast cancer cells, although the compound showed only weak activity in this regard (Sukria et al., 2020).

  • Synthesis of Schiff Bases : These compounds are used as precursors in synthesizing Schiff bases, which have applications in the creation of azo dyes and dithiocarbamates. Their molecular structures are studied to understand and improve the synthesis process (Ajibade & Andrew, 2021).

  • Pharmaceutical Functions and Food Applications : Some derivatives of "4-Methoxy-2-(1-phenylethyl)phenol" have been found in medicinal herbs and possess various physiological functions such as antioxidant, antimicrobial, and anti-inflammatory activities. These compounds are also used in the food and cosmetic industries due to their low toxicity and beneficial properties (Ou & Kwok, 2004).

Future Directions

Phenol derivatives, including 4-Methoxy-2-(1-phenylethyl)phenol, have high potential as building blocks for the synthesis of bioactive natural products and conducting polymers . Future research may focus on developing innovative synthetic methods for the preparation of complex phenol derivatives with functional groups that impart specific properties of these compounds .

properties

IUPAC Name

4-methoxy-2-(1-phenylethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16O2/c1-11(12-6-4-3-5-7-12)14-10-13(17-2)8-9-15(14)16/h3-11,16H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWMODYFMRXYBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C2=C(C=CC(=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60346799
Record name 4-Methoxy-2-(1-phenylethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

10446-37-4
Record name 4-Methoxy-2-(1-phenylethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60346799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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